2-Nitro-[1,1'-biphenyl]-4-OL
Description
2-Nitro-[1,1'-biphenyl]-4-OL (CAS: 20281-23-6) is a nitro-substituted biphenyl derivative with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol . Structurally, it consists of two benzene rings connected by a single bond (biphenyl backbone), with a hydroxyl (-OH) group at the 4-position of one ring and a nitro (-NO₂) group at the 2'-position of the adjacent ring. This compound is also known by synonyms such as 2'-Nitro-[1,1'-biphenyl]-4-ol and 4-Hydroxy-2'-nitrobiphenyl . It is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing complex organic molecules .
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-nitro-4-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
SHOZVPOSHBHQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-[1,1’-biphenyl]-4-OL typically involves nitration and hydroxylation reactions. One common method is the nitration of biphenyl followed by selective hydroxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The hydroxylation step can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of 2-Nitro-[1,1’-biphenyl]-4-OL often involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-[1,1’-biphenyl]-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives
Scientific Research Applications
2-Nitro-[1,1’-biphenyl]-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4-OL involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Positional Isomers
- 4'-Nitro-[1,1'-biphenyl]-4-ol (CAS: 3916-44-7): Shares the same molecular formula (C₁₂H₉NO₃) but differs in substituent placement, with the nitro group at the 4'-position instead of 2' .
3-Nitro-[1,1'-biphenyl]-4-ol (UNII: ARF4GZ3MF3):
Halogen-Substituted Analogues
- 2-Chloro-[1,1'-biphenyl]-4-ol (CAS: 92-04-6): Molecular formula C₁₂H₉ClO (MW: 204.65 g/mol) . The chloro substituent is less electron-withdrawing than nitro, resulting in lower acidity of the phenolic -OH group.
Simpler Nitrophenol Derivatives
- 4-Nitrophenol sodium salt dihydrate (CAS: 824-78-2): Molecular formula NO₂C₆H₄ONa·2H₂O (MW: 197.12 g/mol) . Lacks the biphenyl backbone, reducing steric complexity but offering higher water solubility due to the ionic sodium salt form.
Comparative Data Table
Research Findings
Electronic Effects: The ortho-nitro group in this compound increases the acidity of the phenolic -OH group compared to its 4'-nitro isomer due to stronger intramolecular electron-withdrawing effects . Chloro-substituted analogues exhibit reduced reactivity in electrophilic substitution reactions compared to nitro derivatives, as -Cl is a weaker electron-withdrawing group .
Solubility and Stability: The sodium salt of 4-nitrophenol () demonstrates superior aqueous solubility (>50 mg/mL) compared to biphenyl-based nitro compounds, which are typically soluble in organic solvents like DMSO or ethanol . Deuterated derivatives (e.g., 4-Nitrophenol-2,3,5,6-d4) are critical for isotopic labeling in kinetic studies .
Applications: Biphenyl nitro derivatives are preferred in drug synthesis for their structural rigidity and ability to act as scaffolds for kinase inhibitors . Simpler nitrophenols are widely used as pH indicators or enzyme substrates due to their chromophoric properties .
Notes:
- Substituent position (ortho vs. para) profoundly influences physicochemical properties and biological activity.
- Commercial availability varies; for example, this compound is supplied by Hairui Chem as a pharmaceutical intermediate, while halogenated analogues are common in agrochemical research .
- Structural complexity in biphenyl derivatives often necessitates tailored synthetic routes, unlike simpler nitrophenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
